molecular formula C12H18O2 B8388779 (4-prop-2-ynylcyclohexyl)methyl Acetate

(4-prop-2-ynylcyclohexyl)methyl Acetate

Cat. No. B8388779
M. Wt: 194.27 g/mol
InChI Key: MZQFKSOFJMUQEK-UHFFFAOYSA-N
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Patent
US07226913B2

Procedure details

Acetic anhydride (0.92 mL, 8.25 mmol) and pyridine (0.2 mL, 2.5 mmol) were added to a solution of 5.3 (250 mg, 1.65 mmol) in 25 mL ether. The reaction was allowed to stir at ambient temperature for 24 hours. Water was added to the reaction and the organic was further extracted with 10% NaHCO3. The organic layer was dried with MgSO4 and evaporated. The residue was chromatographed on silica gel with EtOAc-Hexanes (5:95) to yield 5.6 (47%).
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].N1C=CC=CC=1.[CH2:14]([CH:17]1[CH2:22][CH2:21]C(CO)[CH2:19][CH2:18]1)[C:15]#[CH:16].O>CCOCC>[C:5]([O:4][CH2:1][CH:2]1[CH2:21][CH2:22][CH:17]([CH2:14][C:15]#[CH:16])[CH2:18][CH2:19]1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
250 mg
Type
reactant
Smiles
C(C#C)C1CCC(CC1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic was further extracted with 10% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with EtOAc-Hexanes (5:95)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OCC1CCC(CC1)CC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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